molecular formula C18H16F3N3O3 B6004060 1-(2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B6004060
M. Wt: 379.3 g/mol
InChI Key: GAJKCGFSFQYWRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound is a piperazine derivative that has been studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

1-(2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has potential applications in various domains of scientific research. It has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the proliferation of cancer cells in vitro. Additionally, it has been investigated for its potential as a fluorescent probe for the detection of metal ions in biological systems. This compound has also been studied for its potential as a ligand for the development of new materials and as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 1-(2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects:
1-(2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have significant biochemical and physiological effects in various biological systems. It has been shown to inhibit the activity of key enzymes involved in cancer cell proliferation, which may contribute to its potential as an anti-cancer agent. Additionally, this compound has been shown to have fluorescent properties, making it a potential probe for the detection of metal ions in biological systems.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine in lab experiments include its high purity and yield, making it suitable for various applications. Additionally, its potential as an anti-cancer agent and fluorescent probe make it a valuable tool for studying various biological systems. However, the limitations of this compound include its relatively high cost and limited availability, which may limit its use in some applications.

Future Directions

There are several future directions for research on 1-(2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One potential direction is the further investigation of its potential as an anti-cancer agent, including in vivo studies to determine its efficacy and safety. Additionally, further research could explore its potential as a fluorescent probe for the detection of metal ions in biological systems. Finally, the development of new materials and biologically active compounds based on the structure of 1-(2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine could also be an interesting area of future research.

Synthesis Methods

The synthesis of 1-(2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves the reaction of 1-(2-nitrophenyl)piperazine with 3-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for scientific research applications.

properties

IUPAC Name

(2-nitrophenyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O3/c19-18(20,21)13-4-3-5-14(12-13)22-8-10-23(11-9-22)17(25)15-6-1-2-7-16(15)24(26)27/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJKCGFSFQYWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Nitrophenyl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

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